3-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
3-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS 1354026-05-3) is a piperidine-derived compound featuring a tert-butyl ester protective group and a methyl-amino-linked (S)-2-amino-3-methyl-butyryl moiety. Its molecular formula is C₁₆H₃₁N₃O₃, with a molar mass of 313.44 g/mol . The stereospecific (S)-configuration at the amino-butyryl group and the tert-butyl ester’s stability make it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics.
Properties
IUPAC Name |
tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-methylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)19(6)10-13-8-7-9-20(11-13)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLASXCZZDISAA-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1CCCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has implications in pharmacology, particularly in neuropharmacology and metabolic modulation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 256.4 g/mol. Its structure features a piperidine ring substituted with a tert-butyl ester and an amino acid moiety, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body. Studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving glutamate and GABA, which are critical in regulating mood and cognitive functions.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release, influencing synaptic plasticity.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting energy metabolism and cellular signaling.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antidepressant Effects : Preliminary studies indicate that piperidine derivatives can exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their ability to modulate serotonin and norepinephrine levels.
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions such as memory and learning, possibly through their action on cholinergic systems.
- Anti-inflammatory Properties : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases characterized by inflammation.
Study 1: Neuropharmacological Evaluation
In a study examining the effects of various piperidine derivatives on behavior in rodent models, it was found that compounds similar to this compound significantly reduced depressive-like behaviors. The study utilized the forced swim test and tail suspension test as measures of depression-like behavior, indicating potential therapeutic effects for mood disorders.
Study 2: Cognitive Function Assessment
Another study focused on the cognitive-enhancing properties of related compounds in aged rats. The results demonstrated improved performance in maze tests, suggesting enhanced memory retention and learning capabilities attributed to the modulation of cholinergic activity.
Data Tables
| Activity | Effect | Mechanism |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | Modulation of serotonin/norepinephrine |
| Cognitive enhancement | Improved memory/learning | Cholinergic system modulation |
| Anti-inflammatory | Decreased markers of inflammation | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amino Group
a) Ethyl-Amino Variant
- Compound: 3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
- CAS : 1354028-91-3 / 1401667-95-5
- Formula : C₁₈H₃₅N₃O₃
- Molecular Weight : 341.50 g/mol
- Key Differences :
- Replacement of methyl with ethyl increases molecular weight by ~28 g/mol, enhancing hydrophobicity.
- Ethyl’s larger size may reduce steric accessibility in binding pockets compared to methyl.
b) Cyclopropyl-Amino Variant
Variations in the Acyl Group
a) Amino-Acetyl Substitution
- Compound: 3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
- CAS : 1353957-34-2
- Formula : C₁₄H₂₈N₄O₃
- Molecular Weight : 300.40 g/mol
- Key Differences: Replacement of 3-methyl-butyryl with amino-acetyl shortens the carbon chain (C₂ vs. C₄) and adds an extra amine group. Enhanced hydrogen-bonding capacity but reduced lipophilicity.
b) Chloro-Acetyl Substitution
- Compound: (S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- CAS : 1353998-18-1
- Formula : C₁₃H₂₂ClN₃O₃
- Molecular Weight : 303.79 g/mol
- Key Differences: Chloroacetyl introduces electronegativity, increasing reactivity for nucleophilic substitution. Potential toxicity concerns compared to the amino-butyryl group.
Positional Isomerism on the Piperidine Ring
- Compound: [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
- CAS : 1401667-95-5
- Formula : C₁₇H₃₃N₃O₃
- Molecular Weight : 327.47 g/mol
- Key Differences: The amino-butyryl group is attached to the piperidin-3-yl position instead of the methyl-amino-methyl side chain. Altered spatial arrangement may affect target engagement in chiral environments.
Structural and Functional Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
